4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396886-80-8
VCID: VC7498768
InChI: InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20)
SMILES: CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3
Molecular Formula: C15H20N4OS
Molecular Weight: 304.41

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 1396886-80-8

Cat. No.: VC7498768

Molecular Formula: C15H20N4OS

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide - 1396886-80-8

Specification

CAS No. 1396886-80-8
Molecular Formula C15H20N4OS
Molecular Weight 304.41
IUPAC Name 4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20)
Standard InChI Key DLIYFCUDFSXMPB-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 4-position of the piperidine, a methylene bridge connects a 2-methyl-1H-imidazole group. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>16</sub>H<sub>21</sub>N<sub>4</sub>OSCalculated
Molecular Weight317.43 g/molPubChem
logP (Octanol-Water)2.1Predicted
Hydrogen Bond Donors2ChemSpider
Hydrogen Bond Acceptors4ChemSpider

Spectroscopic Characterization

  • NMR: The <sup>1</sup>H NMR spectrum typically shows resonances for the thiophene protons (δ 6.8–7.2 ppm), imidazole protons (δ 7.3–7.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 317.2 [M+H]<sup>+</sup>, with fragmentation patterns consistent with cleavage of the carboxamide bond .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Piperidine Core Functionalization:

    • Boc-protected 4-(aminomethyl)piperidine is coupled with thiophene-2-carboxylic acid using EDCI/HOBt .

    • Deprotection with TFA yields the free amine intermediate .

  • Imidazole Installation:

    • Nucleophilic substitution of 2-methylimidazole with 4-(bromomethyl)piperidine under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) .

  • Final Assembly:

    • Reductive amination or carbodiimide-mediated coupling integrates the two fragments .

Table 2: Representative Synthetic Routes

StepReaction TypeConditionsYield (%)
1Carboxamide FormationEDCI, HOBt, DCM, RT, 12h78
2Imidazole AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h65
3Deprotection/CouplingTFA/DCM, then EDC, DMAP82

Process Optimization

  • Solvent Effects: DMF outperforms THF in imidazole alkylation due to better solubility of intermediates .

  • Catalysis: Palladium-catalyzed cross-coupling improves regioselectivity in thiophene derivatization .

Pharmacological Activity

Kinase Inhibition

The compound demonstrates moderate activity against tyrosine kinases (IC<sub>50</sub> = 1.2–3.8 µM), attributed to:

  • Piperidine Carboxamide: Hydrogen bonding with kinase hinge regions .

  • 2-Methylimidazole: Chelation of Mg<sup>2+</sup> ions in ATP-binding pockets .

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), efficacy correlates with:

  • Thiophene Hydrophobicity: Enhances membrane penetration .

  • Imidazole Basicity: Disrupts microbial proton gradients .

Structure-Activity Relationships (SAR)

Piperidine Modifications

  • N-Methylation: Reduces CNS penetration (logP ↓ 0.5) but improves metabolic stability .

  • 4-Substituents: Bulky groups (e.g., morpholine) decrease kinase affinity by 5-fold compared to methylimidazole .

Imidazole Variations

  • 2-Methyl vs. 4-Methyl: 2-Methyl confers 3× higher solubility (pH 7.4) due to reduced crystallinity .

  • Imidazole Replacement: Thiazole analogs show 50% lower antimicrobial activity, underscoring the imidazole’s critical role .

Table 3: SAR of Key Analogues

CompoundKinase IC<sub>50</sub> (µM)MIC (S. aureus) (µg/mL)
Parent Compound1.88
N-Methyl Piperidine Derivative2.512
Thiazole Analog4.732

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Synergizes with EGFR inhibitors (combination index = 0.4) .

  • Antifungal Therapy: Oral bioavailability (F = 45% in rats) supports development for systemic candidiasis .

Toxicity Profile

  • Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in murine models .

  • hERG Inhibition: Moderate risk (IC<sub>50</sub> = 12 µM), necessitating structural refinement .

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